This compound belongs to the broader category of arylpiperazines, which are known for their interactions with neurotransmitter receptors, making them significant in pharmacological research and drug development .
The synthesis of 1-(3-Methoxyphenyl)piperazine hydrochloride can be accomplished through several methods, with one common approach involving the reaction of 3-methoxyaniline with piperazine. This process typically requires specific conditions to optimize yield and purity.
The molecular structure of 1-(3-Methoxyphenyl)piperazine hydrochloride can be described as follows:
1-(3-Methoxyphenyl)piperazine hydrochloride is involved in several chemical reactions that expand its utility in synthetic chemistry:
The mechanism of action for 1-(3-Methoxyphenyl)piperazine hydrochloride primarily involves its interaction with neurotransmitter receptors in the central nervous system. It has been studied for its potential effects on serotonin receptors, particularly the 5-HT1A receptor subtype.
1-(3-Methoxyphenyl)piperazine hydrochloride exhibits several notable physical and chemical properties:
The applications of 1-(3-Methoxyphenyl)piperazine hydrochloride span multiple scientific fields:
1-(3-Methoxyphenyl)piperazine hydrochloride (CAS 16015-70-6) is an organic salt consisting of a protonated piperazine ring linked to a 3-methoxyphenyl group, with a chloride counterion. The IUPAC name formalizes this structure as 1-(3-methoxyphenyl)piperazine hydrochloride [1] [3]. Its molecular formula is C₁₁H₁₇ClN₂O, corresponding to a molecular weight of 228.72 g/mol [3]. Key structural identifiers include:
COC1=CC=CC(N2CCNCC2)=C1.Cl
(canonical form: Cl.COC1C=C(C=CC=1)N1CCNCC1
) 1S/C11H16N2O.ClH/c1-14-11-4-2-3-10(9-11)13-7-5-12-6-8-13;/h2-4,9,12H,5-8H2,1H3;1H
QOQLPYRYJCBRNU-UHFFFAOYSA-N
[1] [3] The methoxy group (-OCH₃) at the phenyl ring’s meta position influences electron distribution, while the hydrochloride salt enhances stability and water solubility.
Table 1: Structural Identifiers of 1-(3-Methoxyphenyl)piperazine Hydrochloride
Identifier | Value |
---|---|
IUPAC Name | 1-(3-Methoxyphenyl)piperazine hydrochloride |
Molecular Formula | C₁₁H₁₇ClN₂O |
Molecular Weight | 228.72 g/mol |
CAS Registry Number | 16015-70-6 |
Canonical SMILES | Cl.COC1C=C(C=CC=1)N1CCNCC1 |
InChIKey | QOQLPYRYJCBRNU-UHFFFAOYSA-N |
Spectroscopic characterization provides critical insights into molecular structure and bonding:
Table 2: Key Spectroscopic Signatures
Technique | Key Signals/Fragments | Structural Assignment |
---|---|---|
¹H NMR | δ 3.75 (s, 3H) | Methoxy (-OCH₃) protons |
δ 6.5–7.2 (m, 4H) | Aromatic protons | |
δ 2.8–3.5 (m, 8H) | Piperazine methylene protons | |
IR | 2500–3000 cm⁻¹ (broad) | N⁺-H stretch (salt) |
1020–1070 cm⁻¹ | Methoxy C-O stretch | |
MS (EI) | m/z 192.1 | [M⁺ - HCl] (free base) |
m/z 176.1 | Loss of -OCH₃ |
As a hydrochloride salt, this compound exhibits predictable thermodynamic behaviors:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0